2-(3,4-dimethylphenoxy)-N-ethyl-N-phenylacetamide
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Overview
Description
2-(3,4-Dimethylphenoxy)-N-ethyl-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 4 positions, an ethyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-ethyl-N-phenylacetamide typically involves the reaction of 3,4-dimethylphenol with ethyl chloroacetate to form 2-(3,4-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with aniline in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)-N-ethyl-N-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 50-60°C.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, at room temperature.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted phenoxyacetamides
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-N-ethyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to a decrease in the production of pro-inflammatory mediators. Additionally, it may bind to specific receptors, modulating their activity and resulting in analgesic or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenoxy)-N-ethylpropanamide
- 2-(3,4-Dimethylphenoxy)-N-(3-methoxypropyl)acetamide
- 3,4-Dimethoxyphenethylamine
Uniqueness
2-(3,4-Dimethylphenoxy)-N-ethyl-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both phenoxy and phenylacetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced bioactivity or improved stability under certain conditions.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-ethyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-19(16-8-6-5-7-9-16)18(20)13-21-17-11-10-14(2)15(3)12-17/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALAFTQZZRPEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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